5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine

Fragment-based drug discovery CNS drug design Solubility optimization

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine (CAS 1248425-21-9) is a 98%-pure heterocyclic building block offering a unique combination of a 1,2,4-triazole core and flexible piperazine moiety linked via a methylene spacer. This compound delivers a distinct hydrogen-bond donor profile (unmethylated piperazine), low LogP (-1.1), and >10 mM aqueous solubility as the dihydrochloride salt, making it superior to rigid or N-methylated analogs for fragment-based screening (NMR, SPR, X-ray) and GPCR-targeted library synthesis. Its free secondary amine enables selective derivatization for rapid SAR exploration. Choose this scaffold for reproducible co-crystallization and accurate ITC measurements in neurokinin receptor antagonist and chitinase inhibitor programs.

Molecular Formula C7H14N6
Molecular Weight 182.23 g/mol
Cat. No. B11815142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine
Molecular FormulaC7H14N6
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=NN2)N
InChIInChI=1S/C7H14N6/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13/h9H,1-5H2,(H3,8,10,11,12)
InChIKeyFYMYXRGNDQWFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine: A Triazole-Piperazine Hybrid Building Block for CNS-Targeted Medicinal Chemistry and Fragment-Based Drug Discovery


5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine (CAS 1248425-21-9; molecular formula C7H14N6; molecular weight 182.23 g/mol) is a heterocyclic small molecule that combines a 1,2,4-triazole core with a piperazine moiety via a methylene linker [1]. The triazole ring serves as a versatile bioisostere for amide bonds and heterocycles, while the piperazine group provides a basic nitrogen center capable of forming key interactions with CNS targets . This compound is primarily utilized as a synthetic intermediate and fragment screening hit in pharmaceutical research, particularly in the development of neurokinin receptor antagonists and chitinase inhibitors [2]. Its structural features confer a favorable physicochemical profile for lead optimization, including moderate aqueous solubility and balanced hydrogen bonding capacity.

Why Simple 1,2,4-Triazole or Piperazine Analogs Cannot Replace 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine in Lead Optimization Campaigns


Direct replacement with unsubstituted 1,2,4-triazol-3-amine (MW 84.08 g/mol) or simple piperazine derivatives (e.g., 1-methylpiperazine) fails to recapitulate the precise pharmacophore geometry and electronic distribution required for target engagement in fragment-based or structure-guided programs [1]. The methylene linker in 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine introduces a critical degree of conformational flexibility that is absent in analogs such as 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine (CAS 118630-27-6), where the piperazine ring is directly attached to the triazole core . Furthermore, the basic secondary amine of the piperazine ring (pKa ~9.7) is unmethylated in the target compound, providing a distinct hydrogen-bond donor profile compared to N-methylated variants (e.g., 5-(4-methylpiperazin-1-yl)-4H-1,2,4-triazol-3-amine, CAS 89292-91-1), which alters both solubility and off-target binding potential . These subtle structural differences translate into quantifiable changes in physicochemical properties and biological activity, as detailed in the evidence below.

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Physicochemical Profile Differentiation: Reduced LogP Enhances Aqueous Solubility Potential Compared to N-Methylated Analog

The XLogP3-AA value for 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is computed as -1.1, indicating high polarity and favorable aqueous solubility [1]. In contrast, the N-methylated analog 5-(4-methylpiperazin-1-yl)-4H-1,2,4-triazol-3-amine exhibits an estimated logP of approximately 0.5 to 1.0 (based on predicted values for similar 4-methylpiperazine triazoles) . This difference of >1.5 logP units corresponds to an approximately 30-fold higher water solubility for the target compound, a critical parameter for in vitro assay performance and oral bioavailability in lead optimization.

Fragment-based drug discovery CNS drug design Solubility optimization

Enhanced Molecular Flexibility for Target Engagement: Rotatable Bond Count Advantage Over Directly Attached Piperazine Analogs

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine possesses 2 rotatable bonds (PubChem computed count) [1], whereas 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine contains only 1 rotatable bond due to the direct attachment of piperazine to the triazole ring . The additional rotatable bond in the target compound allows the piperazine nitrogen to adopt a wider range of spatial orientations relative to the triazole core, which can be crucial for achieving optimal hydrogen-bonding geometry in protein binding pockets.

Conformational analysis Molecular docking Structure-activity relationship

Higher Purity Profile from Commercial Sources: 98% Purity Enables Reproducible Biological Assays and Crystallization Studies

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is available from established suppliers with a specified purity of 98% (HPLC) . In comparison, the directly attached analog 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine is commonly offered at 95% purity [1]. The 3% higher purity level for the target compound reduces the risk of off-target effects or crystal nucleation inhibition caused by trace impurities, which is particularly critical for fragment screening and X-ray crystallography applications where single-digit purity differences can impact data quality.

Quality control Assay reproducibility Crystallography

Dihydrochloride Salt Form Availability: Improved Aqueous Solubility and Long-Term Storage Stability for Research Use

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is commercially supplied as the dihydrochloride salt (CAS 1417347-72-8; MW 255.15 g/mol) , whereas analogs such as 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine are predominantly offered as the free base (CAS 118630-27-6; MW 168.20 g/mol) . The dihydrochloride salt form typically exhibits >10-fold higher aqueous solubility compared to the free base, facilitates accurate weighing in humid environments, and demonstrates improved shelf stability under ambient storage conditions.

Salt selection Formulation Stability

Neurokinin Receptor Antagonism Potential: Patent-Disclosed Class Activity for CNS Indications

Patent US6407106 discloses that N-triazolylmethyl-piperazine compounds, a class to which 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine belongs, exhibit neurokinin receptor antagonistic activity [1]. While specific IC50 values for this exact compound are not reported, the patent describes related triazolylmethyl-piperazines with Ki values in the nanomolar range against the NK1 receptor, a clinically validated target for pain and depression [2]. This class-level inference suggests that the target compound may serve as a viable fragment starting point for CNS drug discovery programs focused on neurokinin pathways.

Neurokinin receptor CNS therapeutics Pain management

Optimal Use Cases for 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine in Pharmaceutical R&D and Chemical Biology


Fragment-Based Lead Discovery for CNS Targets Requiring High Aqueous Solubility

The compound's low logP (-1.1) and dihydrochloride salt form ensure excellent water solubility (>10 mM in PBS buffer), making it ideal for fragment screening by NMR, SPR, or X-ray crystallography where high concentrations are required without precipitation [1]. Its rotatable bond count (2) provides sufficient conformational flexibility to explore shallow protein pockets common in GPCR binding sites [2].

Synthesis of Advanced Intermediates for Neurokinin Antagonist Programs

Patent US6407106 explicitly claims N-triazolylmethyl-piperazines as key scaffolds for NK1 receptor antagonists [3]. The target compound can be elaborated via alkylation or acylation of the piperazine secondary amine to generate focused libraries for structure-activity relationship studies .

Crystallography and Biophysical Assays Demanding High-Purity, Reproducible Material

With a commercial purity specification of 98%, this compound is well-suited for co-crystallization trials and ITC measurements where trace impurities can hinder nucleation or produce spurious binding signals . The dihydrochloride salt's hygroscopic stability further ensures accurate weighing in humid laboratory environments .

Design of Dual-Pharmacophore Ligands via Piperazine Elaboration

The free secondary amine on the piperazine ring (pKa ~9.7) can be selectively derivatized with sulfonyl chlorides, carboxylic acids, or isocyanates to introduce additional pharmacophoric elements while retaining the triazole core's hydrogen-bonding capacity [4]. This modularity supports the rapid assembly of focused compound libraries for hit expansion .

Quote Request

Request a Quote for 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.